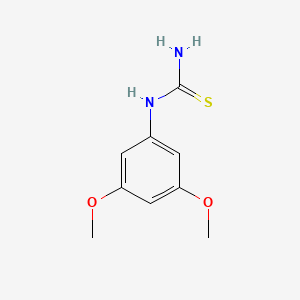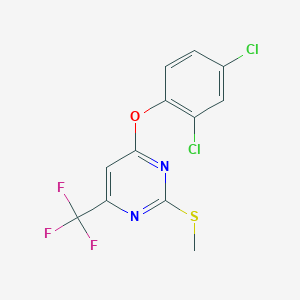
4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, also known as 4-DMS-6-TFMP, is a synthetic compound that has been used in a variety of scientific research applications including biochemistry and physiology. It is a pyrimidine derivative with a unique combination of substituents, which give it a range of properties that make it suitable for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Reaction Studies
- Research conducted by Briel, Franz, and Dobner (2002) explored the synthesis of various pyrimidine derivatives, including compounds similar to 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. They investigated reactions with different alkylants, leading to the formation of thieno[2,3-d]pyrimidines and other amino substituted pyrimidines (Briel, Franz, & Dobner, 2002).
Chemical Modification and Structural Analysis
- A study by Glidewell et al. (2003) focused on the benzylation and nitrosation of similar pyrimidine structures. Their work led to the discovery of various polymorphic forms of these compounds, elucidating their molecular arrangements and hydrogen bonding patterns (Glidewell, Low, Marchal, & Quesada, 2003).
Antiviral Activity Research
- Holy et al. (2002) explored the antiviral properties of pyrimidines, including compounds with structural similarities to this compound. They found that certain pyrimidine derivatives inhibit replication of herpes and retroviruses, demonstrating their potential therapeutic applications (Holy et al., 2002).
Enzymatic Inhibition Studies
- Cechin et al. (2003) investigated the inhibitory effect of novel pyrimidine derivatives on ATP and ADP hydrolysis in rat cerebral cortex synaptosomes. They identified certain pyrimidines as effective noncompetitive inhibitors, which may have implications for neurological research and drug development (Cechin, Schetinger, Zanatta, Madruga, Pacholski, Flores, Bonacorso, Martins, & Morsch, 2003).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2OS/c1-21-11-18-9(12(15,16)17)5-10(19-11)20-8-3-2-6(13)4-7(8)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISPTZBKFXPHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2464347.png)
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2464348.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2464349.png)
![8-methyl-10-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2464351.png)
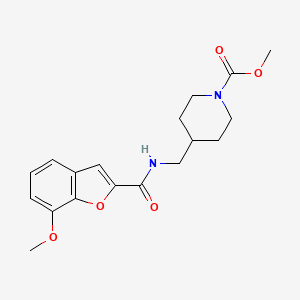
![methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2464356.png)

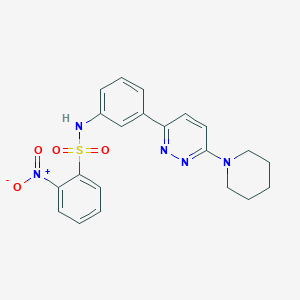
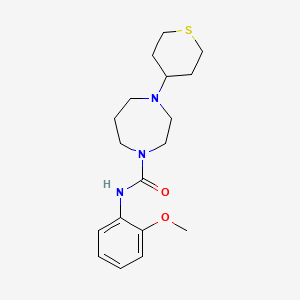
![6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2464363.png)
![N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2464365.png)
